molecular formula C15H20BNO5 B572737 (3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid CAS No. 1218790-81-8

(3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B572737
M. Wt: 305.137
InChI Key: ADLXIBSCIGGNHP-UHFFFAOYSA-N
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Description

“(3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-81-8 . It has a molecular weight of 305.14 and its IUPAC name is 3-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}phenylboronic acid . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BNO5/c1-2-22-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(9-11)16(20)21/h3,5,7,9,12,20-21H,2,4,6,8,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Chemical Reactions Analysis

While specific chemical reactions involving “(3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid” are not mentioned in the available sources, boronic acids in general are known to participate in a variety of chemical reactions. These include Suzuki-Miyaura coupling , as well as transformations into a broad range of functional groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 469.8±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The compound’s molar refractivity is 63.0±0.4 cm3, and it has a polar surface area of 61 Å2 .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

One significant area of research involves the synthesis of complex organic compounds that may serve as intermediates for further chemical transformations. For example, studies have demonstrated methods for synthesizing derivatives of piperidine, which are of interest due to their potential as intermediates in the preparation of various pharmaceuticals. Kimura and Morosawa (1979) described the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine from 1-benzylpiperidin-4-one, showcasing the potential for creating complex molecules from simpler piperidine derivatives (Kimura & Morosawa, 1979).

Applications in Pharmacology

Research has also explored the anticonvulsant activity of substituted lactams and amides, with certain derivatives of 3-phenyl-2-piperidinone showing promising results. Brouillette and Grunewald (1984) synthesized and evaluated the anticonvulsant activity of thirteen derivatives, highlighting the potential pharmaceutical applications of these compounds (Brouillette & Grunewald, 1984).

Chemical Properties and Structural Analysis

Further studies have focused on the chemical properties and structural analysis of related compounds. For instance, the crystal structures of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate were analyzed by Raghuvarman et al. (2014), providing insights into the conformational differences and potential reactivity based on the structural arrangement of these molecules (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Boronic Acid Derivatives and Applications

Boronic acid derivatives, like the one mentioned, play a crucial role in various chemical reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic molecules. Hall (2006) provided an overview of the reactions and applications of boronic acid derivatives, underscoring their importance in synthetic chemistry and potential for creating new materials and pharmaceuticals (Hall, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

[3-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO5/c1-2-22-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(9-11)16(20)21/h3,5,7,9,12,20-21H,2,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXIBSCIGGNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675369
Record name {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

CAS RN

1218790-81-8
Record name 3-Ethyl 1-(3-boronobenzoyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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